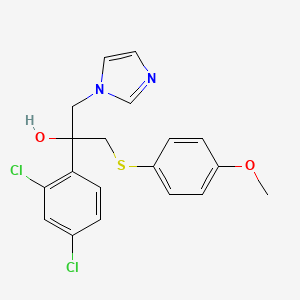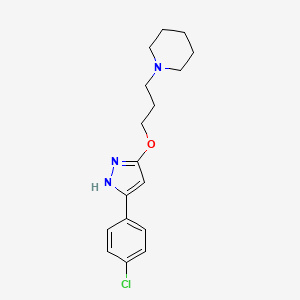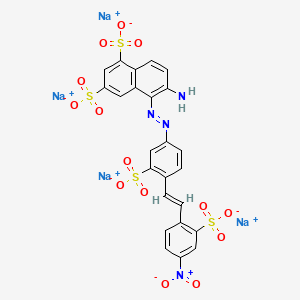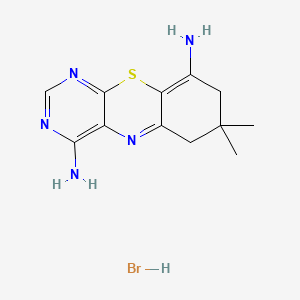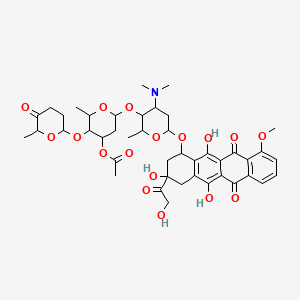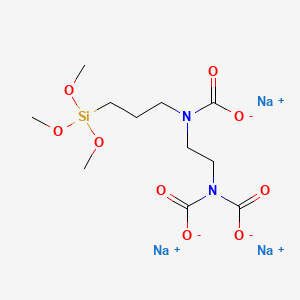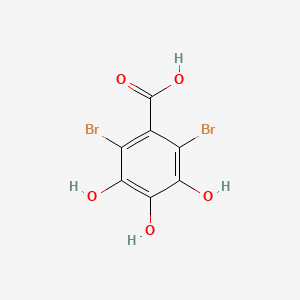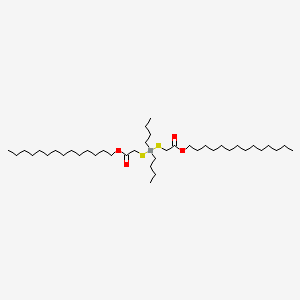
Dibutyltinbis(myristylmercapto acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyltinbis(myristylmercapto acetate) is an organotin compound known for its versatile applications in various industrial processes. . Dibutyltinbis(myristylmercapto acetate) is particularly notable for its role in catalyzing esterification and transesterification reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyltinbis(myristylmercapto acetate) typically involves the reaction of dibutyltin oxide with myristylmercapto acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dibutyltin oxide+Myristylmercapto acetic acid→Dibutyltinbis(myristylmercapto acetate)
The reaction is usually conducted in an inert atmosphere to prevent oxidation and is often catalyzed by a small amount of acid or base to facilitate the reaction .
Industrial Production Methods
Industrial production of Dibutyltinbis(myristylmercapto acetate) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyltinbis(myristylmercapto acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its tin(II) state.
Substitution: The compound can undergo substitution reactions where the myristylmercapto acetate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .
Applications De Recherche Scientifique
Dibutyltinbis(myristylmercapto acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in esterification and transesterification reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Dibutyltinbis(myristylmercapto acetate) involves its ability to coordinate with various substrates, facilitating chemical reactions. The tin center acts as a Lewis acid, activating the substrates and promoting the formation of reaction intermediates. This catalytic activity is crucial in processes such as polymerization and esterification .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in polymer production.
Dibutyltin diacetate: Known for its use in esterification reactions.
Dibutyltin bis(acetylacetonate): Used as a catalyst in various chemical reactions.
Uniqueness
Dibutyltinbis(myristylmercapto acetate) is unique due to its specific ligand structure, which imparts distinct catalytic properties. The myristylmercapto acetate ligands provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in various reactions .
Propriétés
Numéro CAS |
83833-21-0 |
|---|---|
Formule moléculaire |
C40H80O4S2Sn |
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
tetradecyl 2-[dibutyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C16H32O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-4-2;/h2*19H,2-15H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
JVVULFHXDXRODO-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2-[[2-(heptanoyloxymethyl)-2-(hydroxymethyl)-3-undecanoyloxypropoxy]methyl]-2-(hydroxymethyl)-3-nonanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B15192267.png)
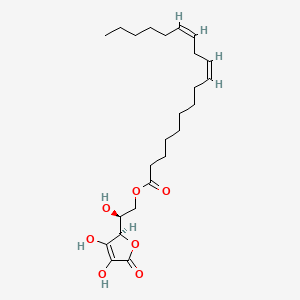
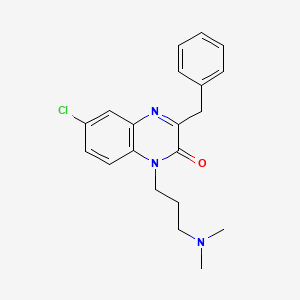
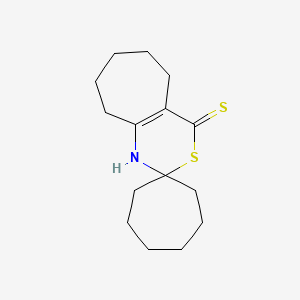
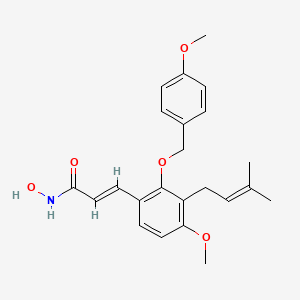
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
